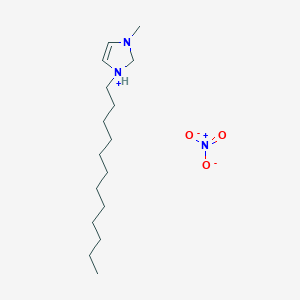

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Description

BenchChem offers high-quality 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

799246-93-8 |

|---|---|

Molecular Formula |

C16H31N3O3 |

Molecular Weight |

313.44 g/mol |

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;nitrate |

InChI |

InChI=1S/C16H31N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-16H,3-13H2,1-2H3;/q+1;-1 |

InChI Key |

HTVLPUUYTJEEEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Dodecyl-3-methylimidazolium Nitrate

Target Analyte: 1-Dodecyl-3-methylimidazolium nitrate (

Part 1: Strategic Synthesis Architecture

Executive Summary

1-Dodecyl-3-methylimidazolium nitrate (

This guide details a Two-Stage Convergent Synthesis :

-

Quaternization (Precursor Synthesis): Formation of the halide intermediate (

) via nucleophilic substitution. -

Metathesis (Anion Exchange): Conversion to the nitrate form using Silver Nitrate (

).

Why Silver Nitrate Metathesis?

While industrial routes often use sodium salts (

Part 2: Synthesis Workflow & Mechanism

Reaction Mechanism

The synthesis proceeds via an

Figure 1: Reaction pathway for the synthesis of

Part 3: Experimental Protocols

Phase 1: Synthesis of Precursor

Objective: Synthesize high-purity 1-dodecyl-3-methylimidazolium bromide.[1] Critical Quality Attribute (CQA): Absence of unreacted 1-methylimidazole (colorless product).

Reagents & Equipment[1][2][3][4][5]

-

Reagents: 1-Methylimidazole (freshly distilled), 1-Bromododecane (1.1 equivalents), Acetonitrile (HPLC grade), Ethyl Acetate.

-

Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen line, rotary evaporator.[1]

Protocol Steps

-

Inert Atmosphere Setup: Purge a 3-neck flask with dry nitrogen for 15 minutes. Moisture excludes the formation of hydrolysis byproducts.[1]

-

Addition: Charge the flask with 1-methylimidazole (100 mmol) and acetonitrile (50 mL). Add 1-bromododecane (110 mmol) dropwise while stirring.

-

Note: Using a slight excess of the alkyl halide ensures complete consumption of the imidazole, which is harder to remove than the alkyl halide.[1]

-

-

Reflux: Heat the mixture to 70°C (reflux) for 48 hours under continuous stirring.

-

Solvent Removal: Remove acetonitrile using a rotary evaporator at 50°C under reduced pressure.[1]

-

Purification (Washing):

-

The crude product is a viscous oil or waxy solid.[1]

-

Add cold ethyl acetate (50 mL) and stir vigorously for 30 minutes.

-

Decant the ethyl acetate layer (containing unreacted starting materials).

-

Repeat 3 times. This step is vital for cytotoxicity studies, as unreacted alkyl halides are toxic.

-

-

Drying: Dry the residue under high vacuum (0.1 mbar) at 60°C for 24 hours.

Phase 2: Metathesis to

Objective: Anion exchange to nitrate and removal of bromide.

Protocol Steps

-

Dissolution: Dissolve 20 mmol of purified

in 50 mL of deionized water (Milli-Q preferred). -

Metathesis: Prepare a solution of Silver Nitrate (

, 20 mmol, 1.0 equiv) in 50 mL water.-

Caution: Protect

from light to prevent reduction to metallic silver.[1]

-

-

Precipitation: Add the

solution dropwise to the IL solution while stirring vigorously. A thick, yellow-white precipitate of AgBr will form immediately.[1] -

Reaction Time: Stir the suspension at room temperature for 4 hours in the dark.

-

Filtration:

-

Filter the mixture through a 0.22 µm PTFE membrane or a fine glass frit to remove AgBr.[1]

-

Self-Validating Step: Take a 1 mL aliquot of the filtrate and add one drop of dilute

. If turbidity appears, bromide is still present. Filter again or add minute amounts of

-

-

Water Removal: Remove water via lyophilization (freeze-drying) to prevent thermal decomposition of the nitrate anion.[1]

-

Final Drying: Dry in a vacuum oven at 40°C over

for 48 hours.

Part 4: Quality Control & Characterization[1]

Data Summary Table

| Property | Value / Characteristic | Method |

| Appearance | White waxy solid / Semi-solid | Visual |

| Molecular Weight | 313.44 g/mol | Calc.[1] |

| Water Content | < 500 ppm | Karl Fischer Titration |

| Halide Content | < 10 ppm | AgNO3 Turbidity Test / IC |

| CMC (in water) | ~8.4 mM | Conductivity / Surface Tension |

Spectroscopic Validation ( NMR)

Solvent:

- 8.7 - 9.0 ppm (s, 1H): Acidic proton at C2 of imidazolium ring (Diagnostic for cation formation).

- 7.3 - 7.5 ppm (m, 2H): Protons at C4 and C5.

-

4.1 - 4.2 ppm (t, 2H): N-methylene protons (

-

3.8 - 3.9 ppm (s, 3H): N-methyl protons (

-

1.8 ppm (m, 2H): Methylene protons

- 1.2 - 1.3 ppm (m, 18H): Bulk methylene chain.

- 0.88 ppm (t, 3H): Terminal methyl group.

Impurity Troubleshooting

-

Silver Residues: If the product turns gray/black upon light exposure, residual silver is present. Remediation: Pass the aqueous solution through a cation exchange resin (H+ form) or perform a final wash with dilute HCl (risk of re-introducing chloride) followed by rigorous cleaning. For pharma, use a scavenger resin.

-

Yellow Coloration: Indicates imidazole oligomers or oxidation.[1] Treat aqueous solution with activated charcoal at 60°C for 1 hour, then filter.

Part 5: Safety & Handling

-

Nitrate Hazard: While ionic liquid nitrates are generally stable, they are oxidizers. Avoid heating >150°C or mixing with strong reducing agents.[1]

-

Toxicity: Long-chain imidazoliums (

) are membrane-disrupting (surfactant-like).[1] Wear gloves and eye protection. Treat as a potential aquatic toxin.[1]

References

-

Takamuku, T. et al. (2012). "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics. Link

-

Gindri, I. M. et al. (2014). "Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids." International Journal of Molecular Sciences. Link

-

Carson, L. et al. (2009). "Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids." Green Chemistry. Link

-

BenchChem Technical Support. "Purification of 1-Dodecyl-3-methylimidazolium Bromide." BenchChem Protocols. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Aggregation Dynamics of 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3])

Executive Summary

The development of Surface-Active Ionic Liquids (SAILs) has bridged the gap between traditional surfactant chemistry and the tunable solvation properties of room-temperature ionic liquids. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a highly versatile, amphiphilic molecule. By combining a long hydrophobic alkyl chain (C12) with a hydrophilic imidazolium headgroup and a weakly coordinating nitrate counterion, [C12mim][NO3] exhibits complex, solvent-dependent self-assembly behaviors. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic aggregation mechanisms, ecotoxicity, and field-proven experimental protocols for researchers in drug development, green chemistry, and materials science.

Structural and Thermodynamic Foundations

The macroscopic behavior of [C12mim][NO3] is fundamentally dictated by its molecular architecture. The 12-carbon alkyl chain imparts significant lipophilicity, driving hydrophobic interactions, while the delocalized charge on the imidazolium ring ensures strong electrostatic and dipole interactions in polar media.

Thermally, [C12mim][NO3] exhibits a melting point of approximately 43 °C[1]. Consequently, it exists as a crystalline solid at standard room temperature but readily transitions into a liquid state upon mild heating or solvation. This moderate melting point makes it an excellent candidate for temperature-responsive biphasic catalysis and supramolecular assemblies[1].

Solvent-Dependent Aggregation Mechanics

The true utility of[C12mim][NO3] lies in its tunable aggregation behavior, which diverges drastically depending on the dielectric constant of the solvent medium.

Aqueous Systems (Polar Media)

In water, [C12mim][NO3] behaves as a classic cationic surfactant. The hydrophobic effect drives the C12 tails to self-assemble into a hydrophobic core, shielding themselves from the aqueous environment, while the imidazolium heads remain hydrated at the interface. The Critical Micelle Concentration (CMC) for [C12mim][NO3] in water at 298 K is precisely 8.4 mmol dm⁻³. Small-Angle Neutron Scattering (SANS) profiles confirm that above this threshold, the monomers assemble into polydisperse spherical micelles.

Causality of Conductometric Breakpoints: When measuring electrical conductivity, the curve of specific conductivity versus concentration rises linearly before the CMC due to the unhindered mobility of fully dissociated[C12mim]⁺ and [NO3]⁻ ions. At the CMC, the bulky cations aggregate into massive, slow-moving micelles. Simultaneously, a fraction of the [NO3]⁻ counterions condense into the Stern layer of the micelle to minimize electrostatic repulsion. This drastic reduction in effective charge carrier mobility causes a sharp, measurable decrease in the slope of the conductivity curve.

Non-Polar Systems (Benzene)

In non-polar solvents like benzene, the aggregation mechanism flips. Due to the low dielectric constant, the ionic liquid cannot fully dissociate. Instead, it forms tight ion pairs that subsequently aggregate into indefinite clusters driven by dipole-dipole interactions rather than the hydrophobic effect. SANS data reveals that these clusters exhibit Ornstein-Zernike behavior, lacking a defined geometric shape or a distinct CMC breakpoint. Instead of a sharp transition, the electrical conductivity of [C12mim][NO3] in benzene increases drastically in accordance with a cubic function of concentration, indicating the continuous formation of higher-order charged multiplets.

Ecotoxicity and Biological Impact

While SAILs are often touted as "green" solvents due to their negligible vapor pressure, their biological impact in aqueous ecosystems must be rigorously managed. The toxicity of imidazolium-based ionic liquids is directly proportional to the length of their alkyl chains. The extended C12 chain of[C12mim][NO3] allows it to easily intercalate into and disrupt phospholipid bilayers. Ecotoxicity assays conducted on Danio rerio (zebrafish) have demonstrated that [C12mim][NO3] is highly hazardous, exhibiting significantly higher acute toxicity than its short-chain analogs (e.g., [C2mim][NO3])[2]. Drug development professionals utilizing this SAIL for extraction or formulation must implement closed-loop recovery systems to prevent environmental discharge.

Quantitative Data Summary

| Physicochemical Property | Value | Experimental Context / Notes |

| IUPAC Name | 1-Dodecyl-3-methylimidazolium nitrate | - |

| Molecular Formula | C₁₆H₃₁N₃O₃ | - |

| Melting Point | 43 °C | Solid at 25 °C; forms RTIL upon mild heating[1] |

| CMC (Aqueous) | 8.4 mmol dm⁻³ | Determined at 298 K via conductometry |

| Micellar Morphology | Polydisperse Spherical | In water; validated via SANS |

| Non-Polar Aggregation | Indefinite Clusters | In benzene; follows Ornstein-Zernike behavior |

| Ecotoxicity | High (Hazardous) | Danio rerio in vivo assay; driven by C12 chain[2] |

Experimental Workflows

Protocol 1: Self-Validating Determination of CMC via Electrical Conductivity

This protocol utilizes high-precision conductometry to identify the CMC, with a built-in optical validation step to ensure data trustworthiness.

-

Stock Preparation: Prepare a 50 mmol dm⁻³ stock solution of [C12mim][NO3] in ultra-pure, deionized water (18.2 MΩ·cm). Ensure the IL is fully dissolved by sonicating at 45 °C (above its melting point) for 10 minutes, then cool to 298.15 K.

-

Temperature Equilibration: Place a known volume (e.g., 50 mL) of ultra-pure water into a jacketed glass vessel connected to a circulating water bath maintained strictly at 298.15 ± 0.01 K. Conductivity is highly temperature-dependent; thermal fluctuations will invalidate the slope.

-

Stepwise Titration: Using a calibrated micro-syringe, inject aliquots of the stock solution into the vessel under continuous magnetic stirring.

-

Data Acquisition: Allow 3 minutes of equilibration after each injection before recording the specific conductivity (

). -

Mathematical Derivation: Plot

against the total concentration of[C12mim][NO3]. Perform linear regressions on the pre-micellar and post-micellar data points. The exact intersection of these two lines represents the CMC (expected near 8.4 mM). -

System Validation: To validate the conductometric finding, subject a sample prepared at 10 mM (strictly above the calculated CMC) to Dynamic Light Scattering (DLS). The detection of a distinct hydrodynamic radius confirms the physical presence of spherical micelles, validating the electrochemical breakpoint.

Protocol 2: Formulation of [C12mim][NO3] Microemulsions for Extraction

[C12mim][NO3] is highly effective in formulating IL-in-water microemulsions for the extraction of both hydrophilic and lipophilic botanical compounds (e.g., from Flos Chrysanthemi).

-

Surfactant/Co-surfactant Blending (Smix): Weigh [C12mim][NO3] and a co-surfactant (e.g., 1-butanol) in a 1:1 or 2:1 mass ratio. Heat the mixture to 50 °C to liquefy the[C12mim][NO3] and vortex until a homogenous Smix is achieved.

-

Oil Phase Integration: Add the target oil phase (e.g., toluene or a lipophilic botanical extractant) to the Smix in a temperature-controlled vial at 298.15 K.

-

Aqueous Titration: Titrate ultra-pure water dropwise into the mixture under vigorous magnetic stirring. Monitor the phase transition.

-

Thermodynamic Validation: Stop titration when the mixture transitions from a turbid, milky state to an optically transparent, isotropic liquid. To prove this is a thermodynamically stable microemulsion (and not a kinetically trapped nanoemulsion), subject the sample to centrifugation at 5000 rpm for 20 minutes. A true microemulsion will not phase-separate.

Mechanistic Pathways

Solvent-dependent self-assembly pathways of [C12mim][NO3] in polar vs. non-polar media.

References

- Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR.Physical Chemistry Chemical Physics (RSC Publishing).

- Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins.Technical University of Munich (mediaTUM).

- Environmentally friendly ionic liquid-in-water microemulsions for extraction of hydrophilic and lipophilic components from Flos Chrysanthemi.Analyst (RSC Publishing).

- Magnetic Ionogel and Its Applications.Gels (MDPI).

Sources

The Structural and Functional Dynamics of 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]): A Comprehensive Technical Guide

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Content Focus: Molecular Architecture, Synthesis Protocols, and Microemulsion-Based Drug Extraction

As a Senior Application Scientist, I have observed that the transition of ionic liquids (ILs) from niche green solvents to highly specialized functional materials depends heavily on understanding their structure-property relationships. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a powerful Surface-Active Ionic Liquid (SAIL).

Unlike short-chain imidazolium salts,[C12mim][NO3] possesses a distinct amphiphilic architecture that enables spontaneous self-assembly into micelles and microemulsions[1]. This guide deconstructs the physicochemical behavior of [C12mim][NO3], providing validated synthesis protocols and detailing its application in advanced pharmaceutical extraction systems.

Molecular Architecture and Physicochemical Properties

The utility of [C12mim][NO3] is dictated by the synergistic interaction of its three structural domains:

-

The Imidazolium Core: A highly polar, aromatic headgroup that provides solubility in aqueous environments and acts as a hydrogen-bond donor.

-

The Dodecyl (C12) Alkyl Chain: A lipophilic tail that drives hydrophobic aggregation. The 12-carbon length is the critical threshold required to lower the surface tension of water significantly and induce self-assembly at low concentrations[2].

-

The Nitrate Anion ([NO3]⁻): A chaotropic, hydrogen-bond accepting anion. Unlike halides (e.g., bromide or chloride) which tightly bind to the cation, the nitrate anion alters the hydration shell, reducing the viscosity of the bulk fluid and actively participating in catalytic processes such as the activation of hydrogen peroxide[2].

Quantitative Data Summary

The table below synthesizes the baseline physicochemical and structural parameters of [C12mim][NO3] required for quality control and experimental design.

Table 1: Physicochemical and Structural Properties of [C12mim][NO3]

| Property | Value / Description | Analytical Method / Source |

| Chemical Formula | C16H31N3O3 | Elemental Analysis[2] |

| Molecular Weight | 313.44 g/mol | Mass Spectrometry[2] |

| Physical State | Colorless to pale-yellow solid | Visual Observation[2] |

| Melting Point | ~43 °C | Differential Scanning Calorimetry[3] |

| ¹H-NMR (400 MHz, CDCl3) | δ 9.98 (s, 1H, NCHN), 7.40 (t, 1H), 4.22 (t, 2H, NCH2) | Nuclear Magnetic Resonance[2] |

| Aggregation Behavior | Forms direct micelles in water; reverse micelles in benzene | SANS & ¹H-NMR[4] |

Self-Assembly and Aggregation Logic

The true power of[C12mim][NO3] lies in its tunable aggregation behavior. In polar solvents like water, the hydrophobic dodecyl chains aggregate to form a lipophilic core (direct micelles). Conversely, in non-polar solvents like benzene, the polar imidazolium-nitrate headgroups cluster together to form a hydrophilic core (reverse micelles)[5].

This dual-phase adaptability was definitively mapped using , which confirmed that the spatial dimensions of these aggregates can be precisely controlled by the solvent environment[5].

Fig 1: Self-assembly pathways of [C12mim][NO3] in polar and non-polar media.

Validated Synthesis & Characterization Protocols

To ensure reproducibility in pharmaceutical or catalytic applications, the synthesis of [C12mim][NO3] must be rigorously controlled to prevent halide contamination. The following protocol utilizes a self-validating anion metathesis approach.

Step-by-Step Synthesis Workflow

-

Alkylation (Quaternization):

-

Action: React 1-methylimidazole with 1-bromododecane at a 1:1.05 molar ratio under reflux (70–80 °C) for 24–48 hours.

-

Causality: The slight excess of the alkyl halide ensures the complete consumption of the volatile 1-methylimidazole, yielding the intermediate 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]).

-

-

Purification of Intermediate:

-

Action: Wash the crude [C12mim][Br] vigorously with ethyl acetate (3 × 50 mL) and dry under high vacuum for 12 hours.

-

Causality: Ethyl acetate selectively extracts unreacted precursors without dissolving the ionic liquid intermediate.

-

-

Anion Metathesis:

-

Action: Dissolve [C12mim][Br] in methanol. In a dark environment, add a stoichiometric amount of silver nitrate (AgNO3) dropwise.

-

Causality: The metathesis is thermodynamically driven by the formation of insoluble silver bromide (AgBr). The dark environment prevents the photodecomposition of the silver salts[2].

-

-

Filtration and Recovery:

-

Action: Filter the suspension through a fine Celite pad to remove the AgBr precipitate. Evaporate the methanol in vacuo to isolate[C12mim][NO3] (Typical yield: ~93%)[2].

-

-

Structural Validation:

-

Action: Perform ¹H-NMR (CDCl3).

-

Causality: The presence of a sharp singlet at δ 9.98 ppm confirms the integrity of the C2-proton on the imidazolium ring, while the absence of shifts associated with the bromide precursor validates the success of the anion exchange[2].

-

Fig 2: Step-by-step synthesis and validation workflow for [C12mim][NO3].

Pharmaceutical Applications: Microemulsions & Drug Extraction

Traditional solvent extraction in pharmacognosy often requires sequential steps to isolate compounds of varying polarities. By utilizing [C12mim][NO3] as a surfactant, researchers can formulate thermodynamically stable, optically transparent IL-in-water microemulsions. These systems have been successfully applied to the from complex botanical matrices like Flos Chrysanthemi.

Step-by-Step Microemulsion Extraction Protocol

-

Phase Titration & Formulation:

-

Action: Construct a pseudo-ternary phase diagram using [C12mim][NO3] as the surfactant, a short-chain alcohol (e.g., 1-butanol) as the co-surfactant, and an aqueous phase[1]. Titrate under constant stirring at 25 °C until a single-phase isotropic region is identified[6].

-

Causality: The co-surfactant intercalates between the bulky dodecyl chains of the IL, reducing electrostatic repulsion between the imidazolium headgroups and stabilizing the interfacial film[1].

-

-

Sample Immersion:

-

Action: Introduce pulverized botanical biomass (e.g., Flos Chrysanthemi) into the optimized IL-in-water microemulsion.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Action: Subject the suspension to ultrasonication for 30 minutes.

-

Causality: Acoustic cavitation physically disrupts the rigid plant cell walls. Simultaneously, the microemulsion acts as a dual-domain trap: the continuous aqueous phase solubilizes polar bioactives, while the hydrophobic micellar core (formed by the C12 chains) encapsulates lipophilic compounds.

-

-

Separation and Analysis:

-

Action: Centrifuge the mixture at 10,000 rpm to precipitate exhausted biomass. Analyze the supernatant directly via Rapid-Resolution Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (RRLC-Q-TOF-MS).

-

Fig 3: Mechanism of simultaneous hydrophilic and lipophilic extraction using microemulsions.

References

-

Takamuku, T., Shimomura, T., Sadakane, K., Koga, M., & Seto, H. (2012). "Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR." Physical Chemistry Chemical Physics, 14(31), 11070-11080. URL: [Link]

-

Bi, W., Tian, M., & Row, K. H. (2013). "Environmentally friendly ionic liquid-in-water microemulsions for extraction of hydrophilic and lipophilic components from Flos Chrysanthemi." Analyst, 138(18), 5239-5245. URL: [Link]

-

Kühn, F. E., et al. (2015). "Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids." Technical University of Munich (Dissertations). URL: [Link]

-

Hekmat, A., et al. (2016). "Ionic Liquids in Microemulsions: Formulation and Characterization." Current Opinion in Colloid & Interface Science, 25. URL: [Link]

Sources

A Technical Guide to the Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Nitrate in Aqueous Solutions

Executive Summary

1-Dodecyl-3-methylimidazolium nitrate ([C₁₂mim][NO₃]) is a cationic surfactant belonging to the versatile class of ionic liquids (ILs). Its amphiphilic nature, combining a hydrophilic imidazolium headgroup with a hydrophobic dodecyl tail, drives its self-assembly into complex supramolecular structures in aqueous media. This guide provides an in-depth analysis of the aggregation behavior of [C₁₂mim][NO₃], focusing on the fundamental principles of micellization, the experimental methodologies for its characterization, and the thermodynamic forces governing the process. We will explore the causality behind experimental choices, present validated protocols, and summarize key quantitative data to offer a comprehensive resource for researchers, chemists, and drug development professionals working with amphiphilic systems.

Introduction to Amphiphilic Imidazolium Ionic Liquids

Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for various applications.[1] When an IL possesses a sufficiently long alkyl chain, it exhibits surfactant-like properties, self-aggregating in solution to form micelles.[2]

[C₁₂mim][NO₃] is a prime example of such a surface-active ionic liquid (SAIL). Its aggregation is a spontaneous process driven by the hydrophobic effect—the thermodynamic tendency of nonpolar moieties to minimize contact with water.[3] This leads to the formation of micelles, which are core-shell structures where the hydrophobic dodecyl tails are sequestered from the water, forming an oil-like core, while the hydrophilic imidazolium headgroups remain in contact with the aqueous phase. Understanding and controlling this aggregation is critical for applications ranging from drug solubilization and delivery to catalysis and nanomaterial synthesis.

Physicochemical & Structural Characteristics

The behavior of [C₁₂mim][NO₃] is rooted in its molecular structure. The molecule consists of three distinct parts: the cationic 1-dodecyl-3-methylimidazolium ([C₁₂mim]⁺) headgroup, the long C₁₂ alkyl (dodecyl) tail, and the nitrate (NO₃⁻) counter-ion.

Caption: Molecular components of [C₁₂mim][NO₃].

The synthesis of [C₁₂mim][NO₃] typically involves a two-step process: first, the quaternization of N-methylimidazole with 1-bromododecane to form [C₁₂mim][Br], followed by an anion exchange (metathesis) reaction with a nitrate salt, such as silver nitrate or sodium nitrate, to yield the final product.[5][6]

The Phenomenon of Micellization

In dilute aqueous solutions, [C₁₂mim][NO₃] exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, reducing the surface tension of the solution.[2] At a specific concentration, the interface becomes saturated, and the monomers spontaneously self-assemble in the bulk solution to form thermodynamically stable aggregates known as micelles.[3] This concentration is the Critical Micelle Concentration (CMC) .

The CMC is a fundamental parameter that marks a sharp change in many physicochemical properties of the solution, including surface tension, conductivity, and turbidity.[7] Electrical conductivity measurements of aqueous [C₁₂mim][NO₃] solutions at 298 K have identified a CMC of 8.4 mmol dm⁻³ .

Caption: Aggregation states below and above the CMC.

Experimental Determination of the Critical Micelle Concentration (CMC)

Accurate determination of the CMC is paramount for any application. Several well-established techniques are employed, each relying on the distinct change in a physical property at the point of micellization. We will focus on the two most common and reliable methods: electrical conductivity and surface tensiometry.

Electrical Conductivity Method

Causality: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the formation of micelles alters this relationship. While the micelles themselves are charged, their mobility is much lower than that of individual monomers. Furthermore, a fraction of the counter-ions (NO₃⁻) become associated with the micelle, reducing the total number of effective charge carriers. This results in a change in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions of this plot indicates the CMC.[8]

-

Preparation: Prepare a concentrated stock solution of [C₁₂mim][NO₃] (e.g., 50 mM) in ultrapure, degassed water.

-

Calibration: Calibrate a high-precision conductivity meter using standard KCl solutions at a constant temperature (e.g., 298.15 K).

-

Titration/Dilution: Prepare a series of solutions with decreasing concentrations by diluting the stock solution. It is crucial to have a sufficient number of data points both below and above the expected CMC (8.4 mM).

-

Measurement: Equilibrate each sample in a thermostated water bath to the desired temperature. Measure the specific conductivity (κ) of each solution.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the [C₁₂mim][NO₃] concentration (C).

-

CMC Determination: Perform linear regression on the data points in the two distinct linear regions (pre-micellar and post-micellar). The concentration at which these two lines intersect is the CMC.

-

Degree of Counter-ion Binding (β): The ratio of the slopes of the post-micellar region (S₂) to the pre-micellar region (S₁) can be used to calculate the degree of counter-ion binding (β) using the equation: β = 1 - (S₂/S₁).[9]

Surface Tensiometry Method

Causality: As an amphiphile, [C₁₂mim][NO₃] is surface-active. Monomers preferentially migrate to the air-water interface, orienting their hydrophobic tails away from the water, which lowers the surface tension of the solution. As concentration increases, the surface becomes progressively more populated with monomers. At the CMC, the surface becomes saturated. Any further addition of monomers results in the formation of micelles in the bulk solution rather than further changing the surface concentration. Consequently, the surface tension remains relatively constant above the CMC. The concentration at which this break occurs in the surface tension vs. log(concentration) plot is the CMC.[2]

-

Instrument Setup: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) and ensure the probe is meticulously cleaned (e.g., by flame-annealing a platinum ring).

-

Calibration: Calibrate the instrument with ultrapure water at the desired experimental temperature (e.g., 298.15 K), ensuring the value is close to the literature standard (72.0 mN/m at 25°C).

-

Sample Preparation: Prepare a series of solutions of [C₁₂mim][NO₃] in ultrapure water, spanning a wide range of concentrations around the expected CMC.

-

Measurement: For each concentration, pour the solution into a clean, temperature-controlled vessel. Allow the system to equilibrate. Measure the surface tension (γ), ensuring that readings are stable over time.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the concentration (log C).

-

CMC Determination: The plot will show two linear regions. The concentration at the intersection point of these two lines corresponds to the CMC.

Caption: Workflow for CMC determination.

Thermodynamics of Micellization

The self-assembly of [C₁₂mim][NO₃] is governed by fundamental thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°ₘ) indicates the spontaneity of the process. It can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°ₘ = (2 - β) * RT * ln(CMC)

where:

-

β is the degree of counter-ion binding.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

-

CMC is expressed as a mole fraction.

A negative ΔG°ₘ signifies a spontaneous micellization process.[10] The Gibbs free energy is composed of enthalpic (ΔH°ₘ) and entropic (ΔS°ₘ) contributions:

ΔG°ₘ = ΔH°ₘ - TΔS°ₘ

The enthalpy of micellization (ΔH°ₘ) can be determined experimentally by measuring the CMC at different temperatures and applying the van't Hoff equation. The entropy of micellization (ΔS°ₘ) can then be calculated. For many ionic surfactants in water, the process is entropy-driven.[11] The large positive entropy change arises from the "release" of ordered water molecules that surrounded the hydrophobic alkyl chains of the monomers into the bulk water, which overcomes the negative entropy change of aggregating the monomers themselves.[3][10]

| Thermodynamic Parameter | Symbol | Significance | Typical Sign for Micellization |

| Gibbs Free Energy | ΔG°ₘ | Spontaneity of the process | Negative |

| Enthalpy | ΔH°ₘ | Heat change during aggregation | Can be positive or negative |

| Entropy | ΔS°ₘ | Change in disorder | Positive (often the driving force) |

Factors Influencing Aggregation Behavior

The aggregation of [C₁₂mim][NO₃] is not static; it is highly sensitive to environmental conditions.

Effect of Temperature

Temperature has a complex effect on the CMC. For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature.[12] Initially, an increase in temperature often leads to a decrease in the CMC. This is because the dehydration of the hydrophilic headgroups and the increased disruption of the structured water around the hydrophobic tails favor aggregation.[13] However, beyond a certain temperature (the minimum of the U-curve), further temperature increases can disrupt the micelles, leading to an increase in the CMC.[14][15] This behavior underscores the importance of precise temperature control in any experiment or application.

Effect of Additives

The presence of other substances in the solution can significantly alter the CMC and micelle structure.

-

Inorganic Salts (Electrolytes): Adding a simple salt (e.g., NaNO₃) typically lowers the CMC. The added counter-ions screen the electrostatic repulsion between the charged imidazolium headgroups at the micelle surface, making it easier for monomers to aggregate.

-

Organic Solvents: Small amounts of water-miscible organic solvents (e.g., ethanol, acetone) generally increase the CMC.[16] These solvents can increase the solubility of the individual surfactant monomers in the bulk phase, thus disfavoring aggregation. They can also incorporate into the micelle structure, altering its size and shape.

-

Other Surfactants: When mixed with other surfactants, [C₁₂mim][NO₃] can form mixed micelles. This behavior is highly dependent on the nature of the second surfactant (anionic, cationic, or non-ionic) and can lead to synergistic effects, where the mixed CMC is lower than that of either individual component.[17]

Advanced Structural Characterization

While conductivity and tensiometry are excellent for determining the onset of aggregation (CMC), more advanced techniques are required to elucidate the structure of the aggregates themselves.

-

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the size, shape, and aggregation number (number of monomers per micelle) of micelles in solution. Studies on [C₁₂mim][NO₃] using SANS have confirmed the formation of polydisperse spherical micelles in aqueous solutions.

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius (size) of particles in solution. It can be used to monitor the growth of micelles as a function of concentration or the addition of other substances.[16]

-

Fluorescence Spectroscopy: Using fluorescent probes like pyrene, one can probe the microenvironment of the micellar core. The change in the fluorescence emission spectrum of pyrene upon its partitioning from the polar aqueous phase to the nonpolar micellar core can be used to determine the CMC and gain insights into the core's polarity.[7]

Applications in Drug Development

The ability of [C₁₂mim][NO₃] to form micelles makes it a promising candidate for various applications in drug development and pharmaceutical sciences:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a micro-reservoir to encapsulate and solubilize hydrophobic drug molecules, increasing their apparent solubility and bioavailability in aqueous formulations.

-

Drug Delivery Vehicles: Micelles can act as nanocarriers to transport drugs to specific sites in the body. The surface of these ionic liquid micelles can be functionalized to achieve targeted delivery.

-

Reaction Media for Synthesis: The unique microenvironment within the micelles can be used to catalyze chemical reactions or to synthesize nanoparticles with controlled size and morphology.

Conclusion

The aggregation of 1-dodecyl-3-methylimidazolium nitrate in aqueous solution is a classic example of surfactant self-assembly, driven primarily by the hydrophobic effect. The critical micelle concentration, a key parameter defining this behavior, can be reliably determined using techniques such as electrical conductivity and surface tensiometry. The process is thermodynamically spontaneous and highly sensitive to external factors like temperature and the presence of additives, offering opportunities to tune the aggregation for specific applications. Advanced techniques like SANS provide detailed structural insights, confirming the formation of spherical micelles. A thorough understanding of these fundamental principles and experimental methodologies is essential for harnessing the potential of [C₁₂mim][NO₃] in advanced materials, catalysis, and pharmaceutical formulations.

References

-

Nishikawa, K., et al. (2012). Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR. Physical Chemistry Chemical Physics, 14(30), 10575-10582. [Link]

-

Saleh, R., & Rau, M. J. (2006). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. [Link]

-

Ao, M., & Kim, D. (2013). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Journal of Chemical & Engineering Data, 58(6), 1636-1644. [Link]

-

Wikipedia contributors. (n.d.). Thermodynamics of micellization. In Wikipedia. Retrieved from [Link]

-

Oremusová, J., et al. (2019). Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain. Molecules, 24(4), 683. [Link]

-

Ao, M., & Kim, D. (2013). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. ResearchGate. [Link]

-

Scribd. (n.d.). Thermodynamics of Micellization. [Link]

-

Cláudio, A. F. M., et al. (2014). Thermodynamics of micellization of alkylimidazolium surfactants in aqueous solution. ResearchGate. [Link]

-

Wang, J., et al. (2011). Aggregation behavior modulation of 1-dodecyl-3-methylimidazolium bromide by organic solvents in aqueous solution. The Journal of Physical Chemistry B, 115(17), 5037-5044. [Link]

-

Patiño-Agudelo, Á. J., et al. (2023). Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. Molecules, 28(21), 7414. [Link]

-

Wang, J., et al. (2013). Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Bromide in Aqueous Solution: Effect of Ionic Liquids with Aromatic Anions. Langmuir, 29(20), 6012-6020. [Link]

-

Kircher, F., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Polymers, 14(4), 762. [Link]

-

Mahmood, M. E., & Al-Koofee, D. A. F. (2013). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Global Journals. [Link]

-

Martinez de la Ossa, E. J. (1987). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]

-

ResearchGate. (n.d.). Critical micelle concentration, CMC, average activity coefficient, f±,... [Link]

-

Hu, Y., et al. (2023). Influence and Mechanism of 1-Dodecyl-3-methylimidazolium Bromide on the Flotation Behavior of Quartz and Feldspar in a Neutral System. Minerals, 13(12), 1475. [Link]

-

Kumar, S., & Singh, S. (2021). Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. ResearchGate. [Link]

-

Jia, L. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 307-314. [Link]

-

Sharma, B., et al. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 751147. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Stubenrauch, C., et al. (2003). An investigation of dynamic surface tension, critical micelle concentration, and aggregation number of three nonionic surfactants using NMR, time-resolved fluorescence quenching, and maximum bubble pressure tensiometry. Journal of Colloid and Interface Science, 262(2), 506-515. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. 1-Dodecyl-3-methylimidazolium nitrate | 799246-93-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. globaljournals.org [globaljournals.org]

- 14. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aggregation behavior modulation of 1-dodecyl-3-methylimidazolium bromide by organic solvents in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Mechanistic Insights and Experimental Validation of the Critical Micelle Concentration in 1-Dodecyl-3-methylimidazolium Salts ([C12mim]X)

Executive Summary

As surface-active ionic liquids (SAILs) transition from niche chemical curiosities to foundational components in advanced materials and pharmaceutics, understanding their self-assembly behavior is paramount. 1-Dodecyl-3-methylimidazolium salts, commonly abbreviated as [C12mim]X (where X represents a halide counterion), are a prominent class of SAILs characterized by a highly polarizable imidazolium headgroup and a hydrophobic dodecyl tail[1].

For researchers and drug development professionals, the most critical thermodynamic parameter of these molecules is the Critical Micelle Concentration (CMC) —the concentration threshold at which monomers spontaneously self-assemble into micellar aggregates. This whitepaper provides an in-depth mechanistic analysis of [C12mim]X micellization, field-proven experimental protocols for CMC determination, and insights into their application as nanocarriers in drug delivery systems[1].

Mechanistic Foundations of Micellization: The Counterion Effect

The self-assembly of [C12mim]X in aqueous media is driven by the hydrophobic effect, wherein the dodecyl chains aggregate to minimize contact with water, forming a hydrophobic core. However, this aggregation is opposed by the electrostatic repulsion between the positively charged imidazolium headgroups at the micelle-water interface[2].

The choice of the halide counterion (Cl⁻, Br⁻, I⁻) fundamentally alters the thermodynamics of this system. As the polarizability and ionic radius of the counterion increase (Cl⁻ < Br⁻ < I⁻), its hydration radius decreases. Consequently, larger anions like iodide (I⁻) bind more tightly to the Stern layer of the micelle[2]. This high degree of counterion binding (

While the micellization of [C12mim]Cl and [C12mim]Br is primarily entropy-driven at 298.15 K (due to the release of structured water molecules around the hydrophobic tails), [C12mim]I exhibits distinct thermodynamic behavior, often transitioning to an enthalpy-driven process at lower temperatures due to its exceptionally high interfacial binding affinity[2].

Quantitative Data: CMC of [C12mim]X

The following table synthesizes the critical micelle concentrations and interfacial properties of [C12mim]X salts at 298.15 K, demonstrating the inverse relationship between counterion size and CMC.

| SAIL | Counterion | CMC (mM) at 298.15 K | Surface Tension at CMC ( | Degree of Counterion Binding ( |

| [C12mim]Cl | Chloride (Cl⁻) | 15.1 - 16.2 | ~39.0 | ~0.55 |

| [C12mim]Br | Bromide (Br⁻) | 9.7 - 10.0 | ~34.3 - 39.0 | ~0.65 |

| [C12mim]I | Iodide (I⁻) | 5.0 - 5.1 | ~32.0 | ~0.75 |

Data synthesized from benchmark tensiometry and conductometry literature[2][4][5].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, CMC determination must employ orthogonal techniques. The following protocols detail the conductometric and tensiometric workflows, designed as self-validating systems.

Protocol A: Surface Tensiometry (Du Noüy Ring Method)

Causality: Surface tension (

-

Preparation: Prepare a highly concentrated stock solution of [C12mim]X (e.g., 30 mM) in ultrapure water (18.2 MΩ·cm).

-

Dilution Series: Prepare 15-20 aliquots ranging from 0.1 mM to 30 mM.

-

Equilibration: House the samples in a thermostatic water bath at 298.15 K ± 0.1 K for 2 hours. Temperature control is critical, as CMC is highly temperature-dependent.

-

Measurement: Using a calibrated Du Noüy ring tensiometer, measure the surface tension of each solution. Clean the platinum-iridium ring with a butane flame between every measurement to prevent cross-contamination.

-

Self-Validation Check: Plot

vs.

Protocol B: Conductometry (Specific Conductivity)

Causality: Micelles possess a lower electrophoretic mobility than free monomers. Furthermore, the binding of counterions to the micellar surface reduces the net charge of the aggregate. This causes an abrupt decrease in the rate of conductivity increase[2].

-

Setup: Calibrate a conductivity meter using standard KCl solutions. Maintain the measurement cell at 298.15 K.

-

Titration: Begin with 50 mL of ultrapure water. Titrate the [C12mim]X stock solution into the vessel in small increments (e.g., 0.5 mL).

-

Stabilization: Wait 3-5 minutes after each addition to ensure thermodynamic equilibrium before recording the specific conductivity (

). -

Data Analysis: Plot

against the concentration -

Self-Validation Check: Calculate the ratio of the slopes above and below the CMC (

). The degree of counterion binding is calculated as

Fig 1: Parallel workflow for CMC determination and cross-validation.

Applications in Advanced Drug Delivery

The tunable micellization of [C12mim]X makes it a highly versatile platform for pharmaceutical formulations.

Micellar Encapsulation and Solubilization: The hydrophobic core of[C12mim]X micelles serves as an excellent reservoir for poorly water-soluble therapeutics. By encapsulating hydrophobic drugs,[C12mim]X increases their apparent solubility and protects them from premature degradation in biological fluids[1].

Synergistic Interactions with Amphiphilic Drugs: When [C12mim]Cl is co-formulated with amphiphilic drugs like amitriptyline hydrochloride, the drug molecules intercalate into the micellar structure. Because of the rigid, tricyclic nature of amitriptyline, this intercalation causes structural hindrance, which manifests as an increase in the mixed system's CMC compared to the pure SAIL[6]. Understanding this shift is vital for calculating the correct dosing of the surfactant to maintain micellar stability in vivo.

Counterion-Tuned Sustained Release: Advanced molecular dynamics simulations reveal that the release kinetics of encapsulated drugs (such as zwitterionic tryptophan) are heavily dependent on the counterion. A dense layer of strongly bound counterions (such as Br⁻ or I⁻) at the micellar surface acts as a kinetic barrier. While this impedes the initial solubilization of the drug, it simultaneously obstructs the washout of the drug from the micelle, providing a mechanism for sustained, controlled release.

Transdermal Penetration Enhancement: Beyond encapsulation,[C12mim]Br acts as a potent penetration enhancer. Its amphiphilic nature allows it to partition into the highly organized lipid bilayers of the stratum corneum. By disrupting this barrier, [C12mim]Br significantly increases the permeability of the skin to co-administered therapeutic agents, paving the way for advanced transdermal patches[1].

Fig 2: Mechanism of micellar encapsulation and drug delivery using [C12mim]X.

References

-

BenchChem Technical Support Team. "1-Dodecyl-3-methylimidazolium bromide | 61546-00-7". BenchChem. 1

-

BenchChem Technical Support Team. "1-Dodecyl-3-methylimidazolium chloride | 114569-84-5". BenchChem. 4

-

ACS Publications. "Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions". Journal of Chemical & Engineering Data. 2

-

ResearchGate. "Surface and Micellar Properties of Ionic Liquid 1-Dodecy1-3-methylimidazolium Bromide in Aqueous Solution". ResearchGate. 5

-

AIP Publishing. "Influence of Amphiphilic Drugs on the Micellization Behavior of Imidazolium Based Ionic Liquids: A Review". AIP Conference Proceedings. 6

-

RSC Publishing. "Distribution of zwitter-ionic tryptophan between the micelles of 1-dodecyl-3-methyl imidazolium and aqueous medium from molecular dynamic simulation". Physical Chemistry Chemical Physics. Link

Sources

- 1. 1-Dodecyl-3-methylimidazolium bromide | 61546-00-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Dodecyl-3-methylimidazolium chloride | 114569-84-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

Technical Guide: Spectroscopic Characterization of 1-Dodecyl-3-methylimidazolium Nitrate

Topic: Spectroscopic Analysis of 1-Dodecyl-3-methylimidazolium Nitrate (

Executive Summary

This guide provides a rigorous framework for the structural validation of 1-dodecyl-3-methylimidazolium nitrate (

Molecular Architecture & Theoretical Basis

Understanding the spectroscopic behavior requires analyzing the two distinct ionic species.[1]

-

Cation (

): The imidazolium ring provides aromatic signals (NMR) and C=C/C=N stretching modes (IR). The dodecyl chain introduces significant aliphatic character, dominating the upfield NMR region and C-H stretching IR region. -

Anion (

): The nitrate anion is NMR silent in standard

Visualization: Structural Assignment Logic

The following diagram maps the molecular structure to the expected spectroscopic domains.

Figure 1: Correlation map linking ionic components to their primary spectroscopic reporters.

Experimental Protocols

Sample Preparation (Critical Control Point)

Ionic liquids are hygroscopic. Water absorption causes significant chemical shift variations in NMR (especially H-2) and obscures key IR regions.

-

Drying: Lyophilize the sample or dry under high vacuum (

mbar) at 60°C for at least 12 hours prior to analysis. -

Solvent Selection (NMR): Use DMSO-d6 for routine characterization. It provides excellent solubility and separates the water peak (approx. 3.3 ppm) from IL signals.

may cause peak broadening due to ion pairing effects. -

Handling: Prepare samples in a glovebox or a desiccated environment to minimize atmospheric moisture uptake.

Instrument Acquisition Parameters

| Parameter | FT-IR (ATR Mode) | ||

| Frequency/Range | 400 MHz (min) | 100 MHz (min) | 4000 – 600 |

| Concentration | 10-20 mg/0.6 mL | 50-80 mg/0.6 mL | Neat (Solid/Liquid) |

| Scans | 16 - 64 | 512 - 1024 | 32 - 64 |

| Relaxation Delay | 1.0 - 2.0 s | 2.0 - 3.0 s | N/A |

| Temperature | 298 K | 298 K | Ambient |

| Reference | TMS (0.00 ppm) or Residual Solvent | DMSO-d6 (39.5 ppm) | Air Background |

NMR Analysis: Data & Interpretation

NMR Assignments (in DMSO-d6)

The imidazolium cation exhibits a distinct pattern. The acidic proton at position 2 (H-2) is the most sensitive to concentration and anion type due to hydrogen bonding.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 9.05 – 9.20 | Singlet (s) | 1H | Acidic proton between nitrogens; shifts downfield with H-bonding. |

| H-4, H-5 | 7.70 – 7.85 | Multiplet (m) | 2H | Aromatic backbone protons. |

| N-CH2 | 4.10 – 4.20 | Triplet (t) | 2H | |

| N-CH3 | 3.80 – 3.90 | Singlet (s) | 3H | Methyl group on N3. |

| Chain (Bulk) | 1.20 – 1.30 | Multiplet (m) | ~18H | Bulk methylene protons of the dodecyl chain ( |

| Terminal CH3 | 0.80 – 0.90 | Triplet (t) | 3H | Terminal methyl of the dodecyl chain. |

Note on H-2 Shift: In the presence of nitrate, the H-2 proton may appear slightly broader or shifted compared to halide salts due to the specific H-bond acceptor ability of

NMR Assignments

Carbon NMR confirms the skeleton and is less sensitive to concentration effects.

| Position | Shift ( | Assignment |

| C-2 | ~136.5 | Imidazolium ring carbon (between N). |

| C-4, C-5 | ~122.0, 123.5 | Imidazolium ring carbons (backbone). |

| N-CH2 | ~48.8 | |

| N-CH3 | ~35.8 | Methyl carbon on N3. |

| Alkyl Chain | 13.9 – 31.3 | Multiple peaks for |

FT-IR Analysis: Functional Group Validation

Infrared spectroscopy is the primary method for confirming the presence of the nitrate anion, which is invisible in standard proton NMR.

Diagnostic Bands

| Wavenumber ( | Assignment | Origin | Notes |

| 3100 – 3160 | C-H Stretch (Aromatic) | Cation Ring | H-C(2) and H-C(4/5) stretching. |

| 2850 – 2960 | C-H Stretch (Aliphatic) | Dodecyl Chain | Strong antisymmetric/symmetric |

| 1560 – 1575 | C=C / C=N Stretch | Cation Ring | Skeletal vibrations of the imidazolium ring. |

| 1320 – 1380 | Nitrate Anion ( | Key Diagnostic. Strong, broad band. Splitting indicates loss of | |

| 1160 – 1170 | C-N Stretch | Cation | Ring-Alkyl connection. |

| 820 – 840 | Nitrate Anion | Sharp, medium intensity band characteristic of nitrate. |

Nitrate Symmetry Analysis

The nitrate ion typically has

-

Free Nitrate: Single strong band centered ~1350-1380

. -

Coordinated/H-Bonded: The

band may split into two distinct peaks (e.g., ~1330 and ~1400

Workflow Visualization

The following diagram illustrates the integrated analytical workflow, from synthesis check to final data validation.

Figure 2: Analytical workflow for the validation of ionic liquid purity and structure.

References

-

Sigma-Aldrich. 1-Dodecyl-3-methylimidazolium nitrate Product Specification.Link

-

Royal Society of Chemistry. Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR.[2] Phys.[3][4] Chem. Chem. Phys., 2012.[2] Link

-

National Institutes of Health (PubChem). 1-Dodecyl-3-methylimidazolium Compound Summary.Link

-

University of Illinois. NMR Chemical Shifts of Trace Impurities (Solvent Data).Link

-

Forschungszentrum Jülich. Understanding the Mid-Infrared Spectra of Protic Ionic Liquids.Link

Sources

- 1. IRMPD spectroscopy of anionic group II metal nitrate cluster ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aggregation of 1-dodecyl-3-methylimidazolium nitrate in water and benzene studied by SANS and 1H NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 1-Dodecyl-3-methylimidazolium | C16H31N2+ | CID 2734228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

Methodological & Application

1-dodecyl-3-methylimidazolium nitrate for nanoparticle synthesis

Advanced Nanoparticle Synthesis Using 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]) Microemulsions

Executive Summary & Mechanistic Paradigm

The synthesis of monodisperse, highly stable nanoparticles requires strict spatial confinement and controlled nucleation environments. Traditional water-in-oil (W/O) microemulsions often rely on conventional surfactants (e.g., Span 80 or Tween) that yield broad size distributions and suffer from thermodynamic instability.

The introduction of 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) as a surface-active ionic liquid (SAIL) fundamentally alters this dynamic. By utilizing [C12mim][NO3] in water-in-ionic liquid (W/IL) or W/O microemulsions, researchers can create highly rigid, nano-sized water droplets that act as isolated nanoreactors[1]. The unique amphiphilic nature of [C12mim][NO3]—combining a long hydrophobic dodecyl chain with a charged imidazolium headgroup—provides superior steric and electrostatic stabilization, making it an exceptional candidate for synthesizing both organic (e.g., Bovine Serum Albumin) and inorganic (e.g., Silver) nanoparticles[1].

The Causality of Component Selection

Successful nanoparticle synthesis is not merely about mixing reagents; it requires a deep understanding of the physicochemical roles of each component at the oil-water interface.

-

The Cationic Advantage (1-Dodecyl Chain): The C12 alkyl chain penetrates deeply into the continuous hydrophobic phase. This long-chain architecture significantly enhances hydrophobic interactions compared to shorter-chain variants (like [Bmim]), preventing droplet coalescence and yielding exceptionally narrow size distributions[2]. However, researchers must note that longer alkyl chains also exhibit higher antimicrobial and cytotoxic effects, which must be rigorously evaluated if the resulting nanoparticles are intended for in vivo drug delivery[2].

-

The Anionic Advantage (Nitrate): The size and molar volume of the IL's anion directly dictate the volume of the water pool, which in turn controls the final nanoparticle size[3]. Furthermore, when synthesizing metal nanoparticles like silver, the use of a nitrate anion ([NO3]-) is a critical mechanistic choice. Utilizing traditional bromide-based ILs (e.g., [C12mim]Br) with silver precursors leads to the immediate, unwanted precipitation of silver bromide (AgBr)[4]. [C12mim][NO3] circumvents this, allowing for the controlled chemical reduction of pure silver nanoparticles.

Quantitative Data: Surfactant Performance & Properties

Table 1: Comparative Microemulsion Droplet Sizes Demonstrating the superior confinement capabilities of [C12mim][NO3] against conventional and short-chain alternatives.

| Surfactant System | Alkyl Chain Length | Average Droplet Size (nm) | Size Distribution | Phase Stability |

| Span 80 (Conventional) | N/A | ~331 | Broad | Prone to phase separation |

| [Bmim][NO3] | C4 | ~9 | Moderate | Stable |

| [C12mim][NO3] | C12 | 3 – 6 | Very Narrow | > 6 months shelf stability |

(Data synthesized from dynamic light scattering (DLS) analyses of microemulsion systems[5])

Table 2: Physicochemical Role of [C12mim][NO3] Components

| Component | Structural Feature | Mechanistic Role in Synthesis |

| Cation | 1-Dodecyl chain (C12) | Anchors firmly into the continuous phase; provides high steric hindrance against droplet fusion[2]. |

| Cation | Imidazolium ring | Provides electrostatic repulsion; acts as a shape-directing agent via π-π stacking and hydrogen bonding. |

| Anion | Nitrate (NO3-) | Dictates water pool volume[3]; prevents halide-induced precipitation of metal precursors[4]. |

Workflow Visualization

Fig 1: Self-assembly and nanoreactor confinement workflow using [C12mim][NO3] microemulsions.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure thermodynamic stability and reaction fidelity.

Protocol A: Formulation of the[C12mim][NO3] Nanoreactor (Microemulsion)

-

Phase Preparation: In a sterile glass vial, combine the continuous hydrophobic phase (e.g., a hydrophobic IL like BmimPF6 or a standard oil phase) with [C12mim][NO3] as the primary surfactant.

-

Aqueous Injection: Inject the aqueous phase (containing your target precursor) into the mixture under continuous magnetic stirring (800 RPM) at 25°C.

-

Causality: The mixture will initially appear turbid. The bulky imidazolium headgroups create steric hindrance at the oil/water interface, preventing spontaneous curvature.

-

-

Co-Surfactant Titration: Add 1-butanol dropwise.

-

Causality: 1-butanol intercalates between the imidazolium headgroups, reducing interfacial tension and increasing the flexibility of the surfactant film, driving the system into a thermodynamically stable state.

-

Validation Checkpoint: The turbid emulsion must spontaneously transition to an optically transparent, isotropic liquid. If the solution remains cloudy after 5 minutes of stirring, the interfacial tension is still too high; add 1-butanol in 10 µL increments until absolute optical clarity is achieved.

-

Protocol B: Synthesis of Bovine Serum Albumin (BSA) Nanoparticles

Targeted for drug delivery applications[1].

-

Precursor Loading: Dissolve BSA in the aqueous phase prior to microemulsion formation (Protocol A).

-

Cross-linking: Once the transparent microemulsion is validated, add a cross-linking agent (e.g., glutaraldehyde) dropwise to the system.

-

Causality: The cross-linker permeates the continuous phase and enters the 3–6 nm water droplets, cross-linking the BSA proteins exclusively within the confined geometry of the droplet[5].

-

-

Incubation & Recovery: Stir for 24 hours at room temperature. Break the microemulsion by adding a polar solvent (e.g., ethanol) to precipitate the BSA nanoparticles.

-

Validation Checkpoint: Perform DLS on the recovered, resuspended particles. A successful synthesis will yield a monodisperse peak between 5–15 nm. A broad peak >50 nm indicates droplet coalescence prior to cross-linking.

-

Protocol C: Synthesis of Ultra-Small Silver (Ag) Nanoparticles

-

Precursor Loading: Dissolve AgNO3 in the aqueous phase prior to microemulsion formation.

-

Causality: The choice of [C12mim][NO3] is critical here. The nitrate anion prevents the immediate precipitation of AgBr, ensuring that silver ions remain solvated and available for controlled chemical reduction[4].

-

Validation Checkpoint: The microemulsion must remain clear and colorless. A milky white precipitate indicates halide contamination in the system.

-

-

Reduction: Inject a freshly prepared aqueous solution of Sodium Borohydride (NaBH4) into the microemulsion.

-

Causality: The borohydride ions diffuse through the continuous phase into the water droplets, reducing Ag+ to Ag0. The rigid [C12mim][NO3] boundary prevents the growing silver nuclei from aggregating beyond the 3–6 nm droplet constraint.

-

Validation Checkpoint: The solution will undergo a rapid plasmonic color change from clear to deep yellow/brown. Measure the UV-Vis absorbance; a sharp surface plasmon resonance (SPR) peak at ~400 nm validates the presence of monodisperse, ultra-small silver nanoparticles.

-

References

-

[1] Ionic liquids in microemulsions | Request PDF - ResearchGate. Available at:

-

[2] Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC. Available at:

-

[5] (A) TEM image of polymer latexes produced from microemulsion stabilized... | Download Scientific Diagram - ResearchGate. Available at:

-

[3] DE102007038879A1 - Process for the preparation and stabilization of functional metal nanoparticles in ionic liquids - Google Patents. Available at:

-

[4] Structure of C 12 mim + NO 3 À with the position-numbers of the hydrogen atoms. - ResearchGate. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE102007038879A1 - Process for the preparation and stabilization of functional metal nanoparticles in ionic liquids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Advanced Application Note: 1-Dodecyl-3-Methylimidazolium Nitrate ([C12mim][NO3]) in Micellar and Biphasic Organic Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary and Mechanistic Grounding

The drive toward sustainable "green" chemistry has accelerated the adoption of surface-active ionic liquids (SAILs) as dual-function solvents and catalysts. Among these, 1-dodecyl-3-methylimidazolium nitrate ([C12mim][NO3]) stands out as a highly efficient, amphiphilic catalyst capable of driving multiphase organic reactions—most notably, the biphasic epoxidation of olefins and aqueous nucleophilic substitutions[1, 2].

The superiority of [C12mim][NO3] lies in its structural dichotomy. The long hydrophobic dodecyl chain drives the spontaneous self-assembly of micelles in aqueous solutions (above its Critical Micelle Concentration, CMC), creating a non-polar core that solubilizes organic substrates. Simultaneously, the hydrophilic imidazolium headgroup and the nitrate anion remain at the aqueous interface. Crucially, the nitrate anion is not merely a passive counterion; it actively participates in the catalytic cycle by activating aqueous oxidants like hydrogen peroxide (

This application note provides a deep dive into the causality behind [C12mim][NO3]-mediated reactions, offering self-validating protocols designed for high yield, strict environmental compliance, and supportless catalyst recycling.

Physicochemical Profiling

Understanding the physical properties of [C12mim][NO3] is essential for rational experimental design. The melting point of 43 °C is the linchpin of its recyclability: reactions run at elevated temperatures (e.g., 80 °C) maintain the catalyst in a liquid, micellar state, while cooling to room temperature forces quantitative precipitation [1].

Table 1: Key Physicochemical Properties of[C12mim][NO3]

| Parameter | Value / Description | Mechanistic Implication |

| Chemical Formula | Amphiphilic structure enables microemulsion formation. | |

| Molecular Weight | ~313.44 g/mol | Determines stoichiometric loading in catalytic cycles. |

| Melting Point | 43 °C | Enables temperature-controlled precipitation for recovery [1]. |

| Phase Behavior | Solid at RT; Micellar liquid > 43 °C | Acts as a dynamic phase-transfer catalyst in biphasic systems. |

| Validates catalyst purity prior to reaction deployment [1]. |

Workflow and Mechanistic Logic

To achieve high conversion rates in biphasic systems, the mass transfer barrier between the aqueous oxidant and the organic substrate must be overcome. [C12mim][NO3] solves this by forming a nanoreactor (micelle). The substrate diffuses into the hydrophobic core, while the nitrate anion interacts with

Fig 1. Biphasic micellar workflow utilizing temperature-controlled catalyst precipitation.

Fig 2. Mechanistic pathway of hydrogen peroxide activation within the micellar core.

Validated Experimental Protocols

Protocol A: Biphasic Epoxidation of cis-Cyclooctene

This protocol leverages the micellar properties of [C12mim][NO3] to epoxidize olefins using water as the sole byproduct, representing a highly sustainable synthetic route [2].

Rationale for Experimental Choices:

-

Temperature (80 °C): Chosen specifically because it is well above the Krafft temperature and melting point (43 °C) of [C12mim][NO3], ensuring complete dissolution and micelle formation.

-

Oxidant (

): Activated directly by the nitrate anion, eliminating the need for heavy metal co-catalysts [2].

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 0.5 mmol of [C12mim][NO3].

-

Oxidant Addition: Add 2.5 mmol of 30% aqueous

. Stir gently for 5 minutes at room temperature to allow the nitrate anions to interface with the peroxide. -

Substrate Introduction: Add 1.0 mmol of cis-cyclooctene (the organic phase). At this stage, the mixture will appear biphasic.

-

Micellar Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm). As the temperature surpasses 43 °C, the catalyst melts and self-assembles into micelles, drawing the olefin into the aqueous phase and turning the mixture into a cloudy microemulsion.

-

Reaction Monitoring: Maintain the reaction for 4–5 hours. Monitor the progress by extracting 10

L aliquots, quenching with -

Catalyst Precipitation (Self-Validation Step): Once full conversion is achieved, remove the flask from the heat source and allow it to cool to 20 °C. Self-Validation: The micellar structure will collapse, and the [C12mim][NO3] catalyst will visibly precipitate out of the solution as a white solid [1].

-

Separation & Recovery: Filter the mixture to recover the solid catalyst. Wash the solid with cold water and dry under a vacuum for reuse. The remaining filtrate will separate into two distinct liquid phases: the aqueous phase (water) and the organic phase (pure epoxide product). Extract the organic phase using a separatory funnel.

Protocol B: Formulation of IL-in-Water Microemulsions for Extraction and Synthesis[C12mim][NO3] can act as a primary surfactant to formulate stable microemulsions, useful as nanoreactors for nucleophilic substitutions or for extracting bioactive compounds [4, 5].

Step-by-Step Methodology:

-

Component Weighing: In a glass vial, combine 6.0 wt% [C12mim][NO3] (Surfactant), 2.0 wt% 1-butanol (Co-surfactant), and an organic substrate/oil phase (e.g., 5.0 wt%).

-

Aqueous Dilution: Add deionized water to make up the remaining 87.0 wt%.

-

Ultrasonic Homogenization: Place the blend in an ultrasonic bath at 25 °C. Sonicate for 20 minutes.

-

Validation: A successful microemulsion will transition from a turbid mixture to a macroscopically homogeneous, optically transparent solution. This indicates that the droplet size has fallen below the wavelength of visible light (typically 2–10 nm) [4].

-

Application: Introduce water-soluble nucleophiles (e.g., azides or cyanides). The high interfacial area provided by the [C12mim][NO3] micelles will accelerate the nucleophilic attack on the organic substrates trapped in the core.

Quantitative Data Summary

The following table summarizes the expected outcomes when utilizing [C12mim][NO3] in the epoxidation of cis-cyclooctene, demonstrating its efficacy and the robustness of its recycling mechanism.

Table 2: Reaction Yields and Recycling Efficiency

| Reaction Cycle | Conversion (%) | Epoxide Selectivity (%) | Catalyst Recovery (%) | Notes |

| Cycle 1 (Fresh) | > 98 | > 99 | 96 | Complete micelle collapse upon cooling. |

| Cycle 2 | 97 | > 99 | 95 | No loss in catalytic activity observed. |

| Cycle 3 | 95 | > 99 | 94 | Slight mechanical loss during filtration. |

| Cycle 4 | 94 | > 99 | 92 |

Data synthesized from established biphasic epoxidation parameters using imidazolium nitrate catalysts [1, 2].

References

-

Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins Source: mediaTUM (Technical University of Munich) URL:[Link]

-

Multiphase Epoxidation Catalysis of Olefins with Metal-Organic Frameworks and Ionic Liquids Source: mediaTUM (Technical University of Munich) URL:[Link]

-

Green oxidation in organic synthesis Source: DOKUMEN.PUB URL:[Link]

-

Ionic liquids in microemulsions Source: ResearchGate URL:[Link]

-

Aggregation of 1-Dodecyl-3-methylimidazolium Nitrate in Water and Benzene Studied by SANS and 1H NMR Source: Physical Chemistry Chemical Physics (via Researcher.Life) URL:[Link]

use of 1-dodecyl-3-methylimidazolium nitrate in drug delivery systems

Application Note: Enhancing Drug Solubility and Transdermal Permeation using 1-Dodecyl-3-methylimidazolium Nitrate ( )

Executive Summary

This guide details the utilization of 1-dodecyl-3-methylimidazolium nitrate (

Key Advantages:

-

Enhanced Solubilization: The long alkyl chain (

) creates a hydrophobic core capable of high-capacity loading for Class II/IV BCS drugs (e.g., Ibuprofen, Curcumin). -

Transdermal Permeation: The imidazolium cation disrupts the stratum corneum lipid packing, significantly enhancing skin bioavailability for topical applications.

-

Tunable Cytotoxicity: While the

chain is potent, the nitrate anion modifies the hydrophilic-lipophilic balance (HLB), allowing for a controlled therapeutic window in topical/antimicrobial applications.

Physicochemical Foundation & Mechanism[1]

The efficacy of

Mechanism of Action

When dissolved in aqueous media above its Critical Micelle Concentration (CMC) ,

-

Micellization: The hydrophobic

tails aggregate to minimize water contact, forming a core. -

Solubilization: Hydrophobic drugs partition into this core, increasing their apparent solubility by orders of magnitude.[1]

-

Permeation: Upon contact with biological membranes (e.g., skin), the surfactant monomers insert into the lipid bilayer, increasing fluidity and allowing the drug payload to pass.

Visualizing the Workflow

The following diagram illustrates the synthesis and drug encapsulation logic.

Figure 1: Workflow for synthesis of

Experimental Protocols

Protocol A: High-Purity Synthesis of

Objective: Synthesize pharmaceutical-grade SAIL free of halide impurities (which are cytotoxic and corrosive). Method: Silver Nitrate Metathesis.[1]

Materials:

-

1-dodecyl-3-methylimidazolium bromide (

) (High purity precursor). -

Silver Nitrate (

).[1] -

Deionized Water (18.2 MΩ·cm).

-

Methanol (HPLC Grade).

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of

in 20 mL of distilled water. -

Stoichiometric Addition: Separately, dissolve 10.1 mmol (1% excess) of

in 10 mL water. -

Reaction: Dropwise add the

solution to the imidazolium solution under vigorous stirring.-

Observation: A yellow/white precipitate of Silver Bromide (

) will form immediately.

-

-

Incubation: Stir at room temperature for 24 hours in the dark (to prevent silver photoreduction).

-

Purification (Filtration): Filter the suspension through a 0.22

PTFE membrane or perform high-speed centrifugation (10,000 rpm, 20 min) to remove -

Solvent Removal: Evaporate water using a rotary evaporator at 60°C under reduced pressure.

-

Drying: Dry the resulting viscous liquid in a vacuum oven at 50°C for 48 hours to remove trace moisture.

-

Validation: Test a small aliquot with

solution. No precipitate should form (indicating absence of Bromide).

Protocol B: Determination of Critical Micelle Concentration (CMC)

Objective: Identify the concentration threshold for micelle formation.[2] This is critical for calculating the minimum effective dose for drug solubilization.[1] Method: Electrical Conductivity.[1][3]

Rationale: Ionic liquids behave as strong electrolytes below the CMC.[1] Above the CMC, the formation of micelles reduces the mobility of the charge carriers, causing a distinct "break point" in the conductivity vs. concentration slope.

Procedure:

-

Stock Preparation: Prepare a 100 mM stock solution of

in deionized water. -

Titration: Add aliquots of stock solution to a vessel containing 20 mL of pure water.

-

Measurement: Measure conductivity (

, -

Data Analysis:

-